5-chloro-2-(trimethylsilyl)furo[3,2-b]pyridine
Description
5-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine is a heterocyclic compound featuring a fused furopyridine core substituted with a chlorine atom at position 5 and a trimethylsilyl (TMS) group at position 2. The TMS group enhances lipophilicity and stability, making it valuable in cross-coupling reactions (e.g., Suzuki, Sonogashira) for pharmaceutical intermediates .
Properties
IUPAC Name |
(5-chlorofuro[3,2-b]pyridin-2-yl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOSi/c1-14(2,3)10-6-7-8(13-10)4-5-9(11)12-7/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWHRAFAVVLJHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(O1)C=CC(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(trimethylsilyl)furo[3,2-b]pyridine typically involves the chlorination of a furo-pyridine precursor followed by the introduction of the trimethylsilane group. One common method involves the reaction of 5-chlorofuro[3,2-b]pyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(trimethylsilyl)furo[3,2-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorinated position on the furo-pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The trimethylsilane group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted furo-pyridine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Scientific Research Applications
5-chloro-2-(trimethylsilyl)furo[3,2-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mechanism of Action
The mechanism of action of 5-chloro-2-(trimethylsilyl)furo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The chlorinated furo-pyridine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The trimethylsilane group can enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Furo[3,2-b]Pyridine Core
Table 1: Key Structural and Functional Differences
Key Observations :
- Chloro vs. Bromo : Bromine in 5-bromo-2-TMS derivatives (e.g., furo[2,3-b]pyridine) increases electrophilicity, facilitating nucleophilic substitutions compared to chloro analogs .
- TMS vs. Methyl/Hydroxymethyl : The TMS group improves steric bulk and lipophilicity, enhancing membrane permeability in bioactive compounds. In contrast, hydroxymethyl derivatives (e.g., 5-chloro-2-hydroxymethyl) exhibit higher solubility, favoring aqueous-phase reactions .
Heterocycle Variations: Furopyridine vs. Thienopyridine
Table 2: Comparison of Heterocyclic Frameworks
Key Observations :
- Oxygen vs. Sulfur: The oxygen atom in furopyridines creates a more electron-rich aromatic system compared to sulfur in thienopyridines, influencing reactivity in electrophilic substitutions. Thienopyridines are preferred in materials science due to sulfur’s conductive properties .
Key Observations :
- Halogen Reactivity : The 5-chloro substituent in furo[3,2-b]pyridines can be replaced via Pd-catalyzed cross-coupling, as demonstrated in kinase inhibitor synthesis .
- TMS Introduction : Silylation typically employs TMSCl under basic conditions, though steric hindrance may require optimized catalysts (e.g., XPhos/Pd(OAc)2) .
Kinase Inhibition :
- Furo[3,2-b]pyridine derivatives (e.g., 3,5-disubstituted analogs) exhibit selective inhibition of CLK and HIPK kinases, with IC50 values in the nanomolar range. The TMS group may improve binding affinity by filling hydrophobic pockets .
- Comparatively, methyl or hydroxymethyl substituents (e.g., 7-chloro-2-methyl) show moderate antimicrobial activity but lower kinase selectivity .
Antimicrobial Activity :
- Furo[3,2-c]pyridines with trifluoromethyl groups demonstrate enhanced solubility and antiparasitic activity, highlighting the role of electron-withdrawing substituents .
Biological Activity
5-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and research efforts.
Structural Characteristics
This compound features a fused furan and pyridine ring system, with a chloro group at the 5-position and a trimethylsilyl group at the 2-position. Its molecular formula is , and it has a molecular weight of approximately 225.75 g/mol. This structure contributes to its chemical reactivity and biological properties, making it a candidate for further pharmacological studies.
Biological Activities
Research has indicated that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar furo[3,2-b]pyridine structures possess antimicrobial properties against various strains of bacteria, including drug-resistant strains of Mycobacterium tuberculosis . This suggests that this compound may also hold potential in combating resistant infections.
- Anticancer Properties : The compound has been investigated for its cytotoxic effects on cancer cell lines. Preliminary studies indicate significant cytotoxicity against breast cancer cell lines such as MDA-MB-231 and MCF-7. The mechanism appears to involve induction of apoptosis and alteration of metabolic pathways related to glycolysis .
- Enzyme Inhibition : The binding affinity of this compound to various biological targets has been explored. Initial findings suggest it may inhibit specific kinases involved in cancer progression .
Case Study 1: Antimicrobial Screening
In a screening effort involving a library of furo[3,2-b]pyridine derivatives, this compound demonstrated selective activity against multidrug-resistant Mycobacterium tuberculosis. The compound's effectiveness was attributed to its structural similarity to known antimycobacterial agents .
Case Study 2: Cancer Cell Line Cytotoxicity
A study evaluated the cytotoxic effects of this compound on MDA-MB-231 and MCF-7 breast cancer cells. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values significantly lower than those observed for conventional chemotherapeutics .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-231 | 0.05 | Induction of apoptosis |
| MCF-7 | 0.1 | Metabolic pathway alteration |
The biological activity of this compound is believed to stem from its ability to interact with various biomolecular targets. The trimethylsilyl group enhances its reactivity and solubility, facilitating interactions with enzymes and receptors involved in disease pathways. The furan and pyridine rings contribute to its binding affinity and specificity.
Q & A
Q. How to resolve discrepancies in reported biological activities across studies?
- Root Causes :
- Assay Variability : Differences in cell lines (e.g., U87 vs. HeLa) or enzyme sources (recombinant vs. native CDK2).
- Purity Issues : Impurities >5% (e.g., desilylated byproducts) skew dose-response curves .
- Resolution : Validate compounds via HPLC (>99% purity) and use standardized assays (e.g., Eurofins Panlabs kinase panel).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
